molecular formula C8H7ClN2 B14845734 5-(Chloromethyl)-6-methylpyridine-2-carbonitrile

5-(Chloromethyl)-6-methylpyridine-2-carbonitrile

Cat. No.: B14845734
M. Wt: 166.61 g/mol
InChI Key: RVDMJZGAUHRAGF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group, a methyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-6-methylpyridine-2-carbonitrile typically involves the chloromethylation of 6-methylpyridine-2-carbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-6-methylpyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-(Chloromethyl)-6-methylpyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-(Hydroxymethyl)-6-methylpyridine-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    5-(Bromomethyl)-6-methylpyridine-2-carbonitrile: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl group.

Uniqueness

5-(Chloromethyl)-6-methylpyridine-2-carbonitrile is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H7ClN2/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,4H2,1H3

InChI Key

RVDMJZGAUHRAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C#N)CCl

Origin of Product

United States

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